molecular formula C10H14N2 B1416582 3-Methyl-2-(pyrrolidin-2-yl)pyridine CAS No. 23894-37-3

3-Methyl-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B1416582
CAS No.: 23894-37-3
M. Wt: 162.23 g/mol
InChI Key: QIQHWGGROIBWSH-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-2-yl)pyridine is a chemical compound featuring a pyridine ring system linked to a pyrrolidine moiety, a structural motif of significant interest in medicinal chemistry and drug discovery. This scaffold is commonly investigated for its potential biological activity and its utility as a building block in organic synthesis. Compounds with pyrrolidinyl pyridine structures are frequently studied as ligands for various biological targets and have shown relevance in the development of agents for the nervous system, as well as exhibiting antidiabetic, antimicrobial, and antitumor properties in related analogues (see, for example, PMC). Researchers value this core structure for its potential to interact with enzyme active sites and receptors, often serving as a key intermediate in the synthesis of more complex molecules. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses. Specific data on the applications and mechanism of action for this particular isomer should be confirmed through further scientific literature.

Properties

IUPAC Name

3-methyl-2-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7,9,11H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHWGGROIBWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654890
Record name 3-Methyl-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23894-37-3
Record name 3-Methyl-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-(Pyrrolidin-2-yl)pyridine Analogs & nAChR Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(pyrrolidin-2-yl)pyridine scaffold represents the core pharmacophore of nornicotine and, by N-methylation, nicotine .[1] In medicinal chemistry, this scaffold is the foundational template for designing ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) .

While the natural product nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) is the prototype, synthetic efforts have focused on analogs that improve subtype selectivity—specifically targeting the


  subtype (implicated in analgesia, cognition, and addiction) or the 

subtype (inflammation, schizophrenia)—while minimizing toxicity associated with ganglionic (

) or neuromuscular (

) receptors.[1]

This guide provides a critical review of the Structural Activity Relationships (SAR), synthetic pathways for high-affinity analogs (e.g., A-85380 , ABT-418 ), and validated protocols for their pharmacological characterization.[1]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore[1]

The biological activity of this class relies on the precise spatial arrangement of two pharmacophoric elements:

  • Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH).

  • Hydrogen Bond Acceptor: The pyridine nitrogen.

The "Nicotinic" Pharmacophore

The distance between the two nitrogen atoms is the critical determinant of affinity. In the active (S)-isomer of nicotine, this distance is approximately 4.8 Å .

  • Pyridine Ring (The Anchor):

    • 3-Pyridyl Connection: Essential for high affinity.[1] Moving the pyrrolidine to the 2-position (ortho) or 4-position (para) of the pyridine ring drastically reduces affinity for neuronal nAChRs.

    • C5-Substitution: Introduction of halogens (e.g., 5-Iodo, 5-Fluoro) or ether linkages at the C5 position of the pyridine ring often enhances selectivity for

      
       receptors (e.g., 5-Iodo-A-85380 ).[1]
      
  • Pyrrolidine Ring (The Cation):

    • Ring Size: Constraining the ring (e.g., Azetidine in A-85380) reduces conformational entropy, locking the molecule in a bioactive conformation and significantly increasing affinity (picomolar range).

    • N-Methylation: Secondary amines (nornicotine) often have different selectivity profiles than tertiary amines (nicotine).[1] Bulky N-substituents generally decrease affinity due to steric clash within the receptor binding pocket.

Visualization: Pharmacophore & Analog Logic[1]

SAR_Logic Core 2-(Pyrrolidin-2-yl)pyridine (Scaffold) Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Pyrrolidine Pyrrolidine Ring (Cationic Center) Core->Pyrrolidine Mod_C5 C5-Substitution (Halogens/Ethers) Increases α4β2 Selectivity Pyridine->Mod_C5 Optimization Mod_Iso Bioisosteres (Isoxazole: ABT-418) Alters Metabolism Pyridine->Mod_Iso Scaffold Hopping Mod_Ring Ring Contraction (Azetidine: A-85380) Increases Potency (pM) Pyrrolidine->Mod_Ring Conformational Lock

Figure 1: Structural logic transforming the core scaffold into high-potency therapeutics.

Part 2: Synthetic Methodologies

Synthesis of these analogs requires control over chirality , as the (S)-enantiomers are typically the bioactive forms.

Case Study: Synthesis of A-85380

A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) is a pivotal analog where the pyrrolidine is replaced by an azetidine ring linked via an ether.[1] This synthesis demonstrates the Mitsunobu coupling strategy, a standard in this field.

Reaction Scheme:

  • Starting Materials: (S)-1-Boc-2-azetidinemethanol and 3-Hydroxypyridine.[1]

  • Coupling: Mitsunobu reaction (DEAD,

    
    ) forms the ether linkage with inversion of configuration (if chiral center is involved in attack) or retention (as in this case, where the chiral center is adjacent).[1]
    
  • Deprotection: Acidic removal of the Boc group.

Visualization: Synthetic Pathway

Synthesis_A85380 SM1 (S)-1-Boc-2-azetidinemethanol Step1 Mitsunobu Coupling (DEAD, PPh3, THF, 0°C) SM1->Step1 SM2 3-Hydroxypyridine SM2->Step1 Intermediate Boc-Protected Ether Step1->Intermediate Step2 Deprotection (TFA or HCl) Intermediate->Step2 Product A-85380 (High Affinity Agonist) Step2->Product

Figure 2: Synthetic route for A-85380 via Mitsunobu coupling.

Part 3: Therapeutic Profiles & Comparative Data

The table below contrasts the core scaffold (Nicotine) with key synthetic analogs.

Table 1: Comparative Pharmacology of Pyridine-Pyrrolidine Analogs

CompoundStructure ClassPrimary TargetKi (nM)

Key Feature
(-)-Nicotine Pyridine-PyrrolidineNon-selective~2-7Natural agonist; rapid desensitization.[1]
A-85380 Pyridine-Azetidine ether

0.05 Picomolar affinity; used as PET tracer (18F).[1][2]
ABT-418 Isoxazole-Pyrrolidine

3-6Bioisostere; cognitive enhancer with reduced toxicity.[1]
Epibatidine Bridged PyridineNon-selective0.02Extremely potent but toxic; structural reference.

Data Sources: Sullivan et al. (1996) [1], Decker et al. (1994) [2].[1]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Radioligand Binding Assay ( nAChR)

Objective: Determine the binding affinity (


) of a novel 2-(pyrrolidin-2-yl)pyridine analog.
Standard:  Competition binding against 

-Epibatidine or

-Cytisine.[1]

Reagents:

  • Membrane Prep: Rat cerebral cortex homogenate (rich in

    
    ) or transfected HEK293 cells.
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50-80 Ci/mmol).[1] Concentration: 0.5 nM (
    
    
    
    ).
  • Non-specific Control: 300

    
     (-)-Nicotine tartrate.[1]
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.[1]

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in ice-cold Buffer.

  • Incubation Setup (96-well plate):

    • Total Binding: 150

      
       Membrane + 50 
      
      
      
      Radioligand + 50
      
      
      Buffer.[3]
    • Non-Specific Binding: 150

      
       Membrane + 50 
      
      
      
      Radioligand + 50
      
      
      Nicotine (excess).[1]
    • Test Compound: 150

      
       Membrane + 50 
      
      
      
      Radioligand + 50
      
      
      Analog (at 10 concentrations, e.g.,
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate at 25°C for 75 minutes . (Note: Lower temperatures prevent receptor degradation but slow equilibrium).

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter).

  • Wash: Wash filters

    
     with 3 mL ice-cold Buffer.
    
  • Quantification: Add liquid scintillant and count radioactivity (CPM).

Validation Check:

  • Specific Binding must be

    
     of Total Binding.
    
  • Hill Slope should be near 1.0 for a single binding site model.

Visualization: Assay Logic

Assay_Workflow cluster_plate 96-Well Plate Incubation (75 min, 25°C) Start Membrane Preparation (Rat Cortex / HEK293) Well1 Total Binding ([3H]-Ligand only) Start->Well1 Well2 Non-Specific (+ Excess Nicotine) Start->Well2 Well3 Test Analog (Log Dilutions) Start->Well3 Filter Vacuum Filtration (GF/B Filters + 0.5% PEI) Well1->Filter Well2->Filter Well3->Filter Count Scintillation Counting (CPM Data) Filter->Count Analysis Data Analysis (Non-linear Regression -> Ki) Count->Analysis

Figure 3: Workflow for high-throughput radioligand binding screening.

References

  • Sullivan, J. P., et al. (1996).[1] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1][4] Neuropharmacology.

  • Decker, M. W., et al. (1994).[1][5][6] "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities."[1][6][7][8] Journal of Pharmacology and Experimental Therapeutics.

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997).[1] "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Koren, A. O., et al. (1998).[1] "Synthesis and in vitro characterization of halogenated analogs of A-85380." Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to 3-Methyl-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(pyrrolidin-2-yl)pyridine is a heterocyclic organic compound and a structural analog of nicotine and nornicotine. Its chemical structure, featuring a 3-methyl-substituted pyridine ring linked at the 2-position to a pyrrolidine ring, suggests potential interactions with biological systems, particularly the nicotinic acetylcholine receptors (nAChRs). Despite its structural similarity to well-studied alkaloids, specific research and experimental data on 3-Methyl-2-(pyrrolidin-2-yl)pyridine are limited in publicly available literature. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, a hypothesized pharmacological profile based on related compounds, and a strategy for its analytical characterization. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel nicotinic ligands.

Core Molecular Attributes

The fundamental properties of 3-Methyl-2-(pyrrolidin-2-yl)pyridine are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties may be predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂(Calculated)
Molecular Weight 162.23 g/mol (Calculated)
CAS Number 23894-37-3(Unspecified Stereoisomer)

Proposed Synthesis Pathway

Given the absence of a documented synthesis for 3-Methyl-2-(pyrrolidin-2-yl)pyridine, a plausible synthetic route is proposed based on established methodologies for the synthesis of substituted pyridines and pyrrolidines. The following multi-step synthesis is designed to be robust and adaptable.

Step 1: N-Oxidation of 3-Methylpyridine

The synthesis commences with the N-oxidation of commercially available 3-methylpyridine (β-picoline). This reaction is a standard method for activating the pyridine ring, making it susceptible to nucleophilic attack at the 2-position.

  • Protocol: 3-Methylpyridine is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, at a controlled temperature to yield 3-methylpyridine N-oxide.

Step 2: Introduction of a Precursor to the Pyrrolidine Ring

The activated 2-position of the 3-methylpyridine N-oxide can undergo nucleophilic addition. A Grignard reagent can be used to introduce a carbon chain that will be elaborated into the pyrrolidine ring.

  • Protocol: 3-Methylpyridine N-oxide is reacted with a suitable Grignard reagent, such as 4-chlorobutylmagnesium bromide, in an anhydrous ether solvent like THF. This is followed by a rearrangement, often facilitated by treatment with acetic anhydride, to yield 2-(4-chlorobutyl)-3-methylpyridine[1].

Step 3: Cyclization to Form the Pyrrolidine Ring

The final step involves an intramolecular nucleophilic substitution to form the pyrrolidine ring. The primary amine of the side chain displaces the terminal chloride.

  • Protocol: The product from the previous step, 2-(4-chlorobutyl)-3-methylpyridine, is treated with a source of ammonia, such as a solution of ammonia in an alcohol, and heated to promote intramolecular cyclization to afford 3-Methyl-2-(pyrrolidin-2-yl)pyridine.

Synthetic Workflow for 3-Methyl-2-(pyrrolidin-2-yl)pyridine A 3-Methylpyridine B 3-Methylpyridine N-Oxide A->B m-CPBA or H₂O₂/AcOH C 2-(4-chlorobutyl)-3-methylpyridine B->C 1. 4-Chlorobutylmagnesium bromide 2. Acetic Anhydride D 3-Methyl-2-(pyrrolidin-2-yl)pyridine C->D Ammonia (e.g., in Methanol)

A proposed synthetic pathway for 3-Methyl-2-(pyrrolidin-2-yl)pyridine.

Potential Pharmacological Profile

The pharmacological activity of 3-Methyl-2-(pyrrolidin-2-yl)pyridine has not been explicitly reported. However, its structural similarity to nicotine allows for informed hypotheses regarding its potential as a nicotinic acetylcholine receptor (nAChR) ligand.

Nicotine acts as an agonist at nAChRs, which are ligand-gated ion channels involved in a wide range of physiological and cognitive processes[2]. The affinity and efficacy of nicotinic ligands are highly sensitive to their chemical structure.

Studies on methylated nicotine analogs provide valuable insights. For instance, methylation on the pyridine ring can significantly alter pharmacological properties. (S)-6-Methylnicotine, with a methyl group at the 6-position, has been shown to have greater potency and toxicity than nicotine itself[3]. A "methyl scan" of the pyrrolidine ring of nicotine also revealed that methylation at different positions uniquely alters the interaction with nAChR subtypes, such as α4β2 and α7[4].

Based on this, it can be hypothesized that 3-Methyl-2-(pyrrolidin-2-yl)pyridine will bind to nAChRs. The presence of the methyl group at the 3-position of the pyridine ring may influence its binding affinity, selectivity for different nAChR subtypes, and its functional activity as an agonist or antagonist. Experimental evaluation is necessary to determine its precise pharmacological profile.

nAChR Activation Mechanism A Nicotinic Agonist (e.g., Acetylcholine, Nicotine analog) C Binding of Agonist to Receptor A->C B Nicotinic Acetylcholine Receptor (nAChR) B->C D Conformational Change of nAChR C->D E Ion Channel Opens D->E F Influx of Na⁺ and Ca²⁺ E->F G Neuronal Depolarization F->G H Cellular Response G->H

General mechanism of nicotinic acetylcholine receptor activation.

Analytical Characterization Strategy

A systematic analytical workflow is essential to confirm the identity, structure, and purity of synthesized 3-Methyl-2-(pyrrolidin-2-yl)pyridine.

Step 1: Purification
  • Technique: Flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Purpose: To isolate the target compound from unreacted starting materials, reagents, and byproducts.

Step 2: Structural Elucidation
  • Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure by identifying the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts, splitting patterns, and integration will provide a detailed map of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Step 3: Purity Assessment
  • Technique: Analytical High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS).

  • Purpose: To determine the purity of the final compound, typically expressed as a percentage of the peak area.

Analytical Workflow cluster_D cluster_E A Crude Synthetic Product B Purification (e.g., Flash Chromatography) A->B C Isolated Compound B->C D Structural Elucidation C->D E Purity Assessment D->E D1 NMR (¹H, ¹³C) D2 Mass Spectrometry F Confirmed Structure and Purity E->F E1 Analytical HPLC

A standard workflow for the analytical characterization of the target compound.

Conclusion

3-Methyl-2-(pyrrolidin-2-yl)pyridine represents an intriguing yet understudied analog of nicotine. While direct experimental data remains scarce, this guide provides a solid foundation for its investigation by proposing a viable synthetic route and a rational hypothesis for its potential pharmacological activity based on established principles of medicinal chemistry and the known structure-activity relationships of related nicotinic compounds. The synthesis and subsequent pharmacological and toxicological evaluation of this compound could provide valuable insights into the molecular determinants of ligand interactions with nicotinic acetylcholine receptors and may lead to the discovery of novel chemical probes or therapeutic agents.

References

  • Xing, H., Andrud, K. W., Soti, F., Rouchaud, A., Jahn, S. C., Lu, Z., ... & Kem, W. R. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

  • Xing, H., Andrud, K. W., Soti, F., Rouchaud, A., Jahn, S. C., Lu, Z., ... & Kem, W. R. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

  • Gaim-Marsoner, L., & Poggesi, S. (2022). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Farsalinos, K., & Lagoumintzis, G. (2024). Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine. Tabaccologia, 1, 1-4. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 14(16), 4226-4229. [Link]

Sources

Chemical Properties of 3-Methyl-2-Substituted Pyrrolidine Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methyl-2-substituted pyrrolidine pyridine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands. This chemical class is structurally derived from the nicotine and nornicotine backbone, introducing a methyl group at the C3 or C4 position of the pyrrolidine ring (or the attached pyridine ring) to modulate conformational rigidity, metabolic stability, and receptor subtype selectivity (e.g.,


 vs. 

).

This guide provides an in-depth analysis of the physicochemical properties, stereochemical implications, and synthetic methodologies for this scaffold. It focuses on the 3-methyl-2-(pyridin-3-yl)pyrrolidine series (3-methylnicotine analogs) and the 2-methyl-3-(pyrrolidin-2-yl)pyridine series (e.g., ABT-089 analogs), detailing how subtle structural changes drive macroscopic pharmacological profiles.

Structural & Stereochemical Analysis

The core pharmacophore consists of a pyridine ring linked to a pyrrolidine ring.[1] The introduction of a methyl group at the C3 position of the pyrrolidine ring creates a second chiral center (in addition to the C2 anomeric center), leading to four distinct stereoisomers: cis-(


), cis-(

), trans-(

), and trans-(

).
Conformational Dynamics

The steric bulk of the C3-methyl group restricts the conformational flexibility of the pyrrolidine ring. This "conformational locking" is critical for high-affinity binding.

  • Envelope Conformations: The pyrrolidine ring typically fluxes between N-envelope and C-envelope conformations. The C3-methyl group biases the ring pucker to minimize 1,2-steric interactions with the C2-pyridine substituent.

  • Rotameric Preferences: The bond connecting the pyridine and pyrrolidine rings (C2'-C3) exhibits restricted rotation. The trans isomer of 3-methylnicotine analogs generally favors an anti conformation, which often correlates with higher affinity for

    
     nAChRs compared to the cis isomers.
    
Chirality and Bioactivity
Isomer ConfigurationRelative Binding Affinity (

)
Metabolic Stability
(2S, 3S) - Trans High (Eutomer)Moderate
(2S, 3R) - Cis Moderate to LowHigh (Steric hindrance to oxidase)
(2R) Series Generally Inactive (Distomer)Low

Technical Insight: The (2S) configuration at the pyrrolidine C2 is analogous to natural (-)-nicotine and is typically required for agonist activity. The C3-methyl group in the trans orientation mimics the spatial occupancy of acetylcholine's acetate methyl in the binding pocket.

Physicochemical Properties[1][2][3][4][5][6]

Understanding the acid-base profile and lipophilicity is essential for predicting blood-brain barrier (BBB) penetration and pharmacokinetics.

Ionization Constants (pKa)

The scaffold contains two basic nitrogen centers:

  • Pyrrolidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).
    • Unsubstituted: pKa

      
       9.0 - 9.2
      
    • 3-Methyl Substituted: pKa

      
       9.3 - 9.5 (Inductive effect of methyl group increases electron density on N).
      
  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ).
    • pKa

      
       3.0 - 3.4.
      

Physiological State: At pH 7.4, the pyrrolidine nitrogen is >98% protonated (cationic), while the pyridine nitrogen remains unprotonated. This mono-cationic species is the active pharmacophore for nAChR interaction.

Lipophilicity (LogP/LogD)
  • LogP (Octanol/Water): ~1.2 – 1.6

  • LogD (pH 7.4): ~ -1.5 to -0.5 (Due to ionization).

  • Solubility: High aqueous solubility in the protonated form (salt), moderate solubility as a free base.

Synthetic Methodologies

The synthesis of 3-methyl-2-substituted pyrrolidine pyridines requires stereoselective control. Two primary strategies are employed: Cyclization of Acyclic Precursors and Metal-Catalyzed Coupling .

Strategy A: Intramolecular Cyclization (Hoffmann-Löffler-Freytag or similar)

This route builds the pyrrolidine ring onto the pyridine moiety.

  • Starting Material: 3-Pyridinecarboxaldehyde.

  • Condensation: Reaction with a primary amine (e.g., methylamine) and a ketone fragment.

  • Cyclization: Radical or ionic cyclization to close the pyrrolidine ring.

Strategy B: Enantioselective Metal-Catalyzed Coupling (Preferred)

This modern approach couples a pre-formed chiral pyrrolidine (or pyrroline) with a pyridine halide.

Protocol: Palladium-Catalyzed


-Arylation 
  • Reagents: 3-Bromopyridine, N-Boc-3-methylpyrrolidine.

  • Catalyst:

    
     / XPhos or RuPhos.
    
  • Conditions: LiHMDS (Base), Toluene, 80°C.

  • Mechanism: The base deprotonates the

    
    -position of the pyrrolidine (activated by N-Boc or similar EWG), forming an enolate/aza-enolate that undergoes transmetallation with the oxidative addition complex of Pd-Pyridine.
    
Visualization: Synthetic Pathway

The following diagram illustrates the stereoselective synthesis of the trans-3-methyl-2-(pyridin-3-yl)pyrrolidine scaffold.

SynthesisPath Start 3-Bromopyridine + N-Boc-3-methyl-pyrrolidine Step1 Pd-Catalyzed Cross-Coupling (LiHMDS, RuPhos) Start->Step1 C-H Activation Inter1 Intermediate: N-Boc-3-methyl-2-(3-pyridyl) pyrrolidine (Mix of cis/trans) Step1->Inter1 Arylation Step2 TFA Deprotection & Chiral Separation Inter1->Step2 -Boc Final Target: (2S,3S)-3-Methyl-2-(3-pyridyl) pyrrolidine Step2->Final HPLC Resolution

Figure 1: Palladium-catalyzed cross-coupling strategy for the synthesis of chiral 3-methyl-2-substituted pyrrolidine pyridines.

Reactivity & Stability Profile

Metabolic Susceptibility (N-Oxidation)

The primary metabolic soft spot is the pyrrolidine nitrogen.

  • Reaction: Flavin-containing monooxygenases (FMOs) oxidize the pyrrolidine N to form N-oxides.

  • Impact of 3-Methyl: The C3-methyl group provides steric shielding, significantly reducing the rate of N-oxidation compared to unsubstituted nicotine analogs. This extends the half-life (

    
    ) in vivo.
    
Electrophilic Aromatic Substitution

The pyridine ring is electron-deficient. Electrophilic attack (e.g., nitration, halogenation) occurs at the C5 position (meta to the pyrrolidine), but requires harsh conditions.

  • Protocol Note: If functionalizing the pyridine ring, it is recommended to perform these steps before coupling to the pyrrolidine to avoid side reactions with the secondary amine.

Experimental Protocols

Protocol 6.1: Determination of pKa via Potentiometric Titration

Objective: Accurate determination of the pyrrolidine nitrogen pKa.

  • Preparation: Dissolve 5.0 mg of the 3-methyl-2-substituted pyrrolidine pyridine (free base) in 20 mL of degassed water/methanol (90:10 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 N HCl.

  • Instrumentation: Automatic titrator equipped with a combined glass pH electrode (calibrated at pH 4.0, 7.0, and 10.0).

  • Execution:

    • Adjust starting pH to ~11.0 using 0.1 N NaOH.

    • Titrate with HCl in 10

      
      L increments.
      
    • Record pH vs. Volume.

  • Analysis: Plot the first derivative (

    
    ). The inflection point corresponds to the pKa. The first inflection (high pH) is the pyrrolidine N; the second (low pH, ~3.0) is the pyridine N.[2]
    
Protocol 6.2: In Vitro nAChR Binding Assay

Objective: Evaluate the affinity of the synthesized analog.

  • Membrane Prep: Rat cortical membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (High affinity agonist).
    
  • Incubation:

    • Mix 150

      
      L membrane suspension + 25 
      
      
      
      L test compound (variable conc:
      
      
      to
      
      
      M) + 25
      
      
      L
      
      
      -Epibatidine (1 nM final).
    • Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Structure-Activity Relationship (SAR) Logic

The following diagram summarizes the impact of structural modifications on the 3-methyl-2-substituted pyrrolidine pyridine scaffold.

SAR Core 3-Methyl-2-Substituted Pyrrolidine Pyridine Mod1 C3-Methyl Group (Pyrrolidine) Core->Mod1 Mod2 Pyridine Substitution (e.g., 5-Halo, 6-Methyl) Core->Mod2 Mod3 N-Methylation (Pyrrolidine N) Core->Mod3 Effect1 Increases Selectivity for α4β2 over α7 Mod1->Effect1 Steric Lock Effect2 Modulates Potency & Metabolic Stability Mod2->Effect2 Electronic Effect3 Increases Basicity; Agonist -> Partial Agonist Mod3->Effect3 H-Bonding

Figure 2: Structure-Activity Relationship (SAR) map highlighting key modification sites and their pharmacological consequences.

References

  • Decker, M. W., et al. (1997). "ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Rueter, L. E., et al. (2004). "ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders."[3][4] CNS Drug Reviews. Link

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "Pozanicline (ABT-089)." National Center for Biotechnology Information. Link

  • Tocris Bioscience. "ABT 089 dihydrochloride Product Information." Tocris. Link

Sources

Methodological & Application

Synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocols detailed herein are designed to be robust and reproducible, offering insights into the strategic considerations behind each synthetic step. This guide is structured to provide not only a step-by-step experimental workflow but also a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot as needed.

Introduction

3-Methyl-2-(pyrrolidin-2-yl)pyridine is a substituted pyridine derivative featuring a pyrrolidine moiety at the 2-position. This structural motif is of significant interest in medicinal chemistry due to the prevalence of both pyridine and pyrrolidine rings in a wide array of biologically active compounds and approved pharmaceuticals. The pyrrolidine ring, in particular, can introduce chirality and conformational rigidity, which are often crucial for potent and selective interactions with biological targets. The synthesis of this compound, while not a single-step process, can be achieved through a well-planned, multi-step sequence that combines established and reliable chemical transformations.

This guide outlines a four-stage synthetic strategy, commencing with the preparation of key precursors and culminating in the formation of the target molecule. Each stage is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of the chemical rationale.

Overall Synthetic Strategy

The synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine is strategically approached in four distinct stages, as depicted in the workflow diagram below. This pathway was designed for its efficiency and reliance on well-documented and scalable reactions.

Overall_Synthetic_Strategy Start 3-Methylpyridine Stage1 Stage 1: N-Oxidation Start->Stage1 H₂O₂ / Acetic Acid Intermediate1 3-Methylpyridine N-oxide Stage1->Intermediate1 Stage2 Stage 2: Chlorination Intermediate1->Stage2 POCl₃ Intermediate2 2-Chloro-3-methylpyridine Stage2->Intermediate2 Stage3 Stage 3: Negishi Coupling Intermediate2->Stage3 1. s-BuLi, (-)-Sparteine 2. ZnCl₂ 3. Pd(OAc)₂, t-Bu₃P·HBF₄ Intermediate3 N-Boc-2-(3-methylpyridin-2-yl)pyrrolidine Stage3->Intermediate3 Stage4 Stage 4: Deprotection Intermediate3->Stage4 TFA or HCl FinalProduct 3-Methyl-2-(pyrrolidin-2-yl)pyridine Stage4->FinalProduct Pyrrolidine N-Boc-pyrrolidine Pyrrolidine->Stage3

Caption: Overall workflow for the synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine.

Stage 1: Synthesis of 3-Methylpyridine N-oxide

The initial step involves the N-oxidation of commercially available 3-methylpyridine (also known as β-picoline). This transformation is crucial as it activates the pyridine ring for subsequent functionalization, particularly at the 2- and 6-positions. The introduction of the N-oxide moiety alters the electronic distribution within the ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic attack in the subsequent chlorination step. The use of hydrogen peroxide in glacial acetic acid is a classic and effective method for this transformation.[1][2]

Experimental Protocol 1: N-Oxidation of 3-Methylpyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine (1.0 eq) to glacial acetic acid (3-5 volumes).

  • Reagent Addition: With stirring, slowly add 30% aqueous hydrogen peroxide (1.2-1.5 eq) to the solution. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield 3-methylpyridine N-oxide as a solid or a viscous liquid.[2]

Quantitative Data for Protocol 1
ParameterValue
Starting Material 3-Methylpyridine
Reagents 30% Hydrogen Peroxide, Glacial Acetic Acid
Equivalents of H₂O₂ 1.2 - 1.5
Reaction Temperature 70-80 °C
Reaction Time 24 hours
Typical Yield 70-80%

Stage 2: Synthesis of 2-Chloro-3-methylpyridine

With the 3-methylpyridine N-oxide in hand, the next step is the regioselective introduction of a chlorine atom at the 2-position. This is achieved through a reaction with phosphorus oxychloride (POCl₃). The N-oxide functionality directs the chlorination to the positions ortho to the nitrogen atom. In this case, the 2-position is favored. It is important to control the reaction temperature and to handle POCl₃ with care in a well-ventilated fume hood due to its corrosive and reactive nature.[3][4][5]

Experimental Protocol 2: Chlorination of 3-Methylpyridine N-oxide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place 3-methylpyridine N-oxide (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask via the dropping funnel. The reaction can be exothermic, so the addition rate should be controlled to maintain the reaction temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 8-9. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-3-methylpyridine can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data for Protocol 2
ParameterValue
Starting Material 3-Methylpyridine N-oxide
Reagent Phosphorus oxychloride (POCl₃)
Equivalents of POCl₃ 3.0 - 5.0
Reaction Temperature 110-120 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 60-75%

Stage 3: Synthesis of N-Boc-2-(3-methylpyridin-2-yl)pyrrolidine via Negishi Coupling

This stage constitutes the core carbon-carbon bond-forming reaction, coupling the two key fragments: 2-chloro-3-methylpyridine and a protected pyrrolidine derivative. A Negishi coupling is employed, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[6] This method is chosen for its high functional group tolerance and its proven efficacy in coupling sp³-hybridized organozinc reagents with sp²-hybridized halides.[7][8][9]

The organozinc reagent is prepared in situ from commercially available N-Boc-pyrrolidine. This involves a deprotonation at the 2-position of the pyrrolidine ring using a strong base, such as sec-butyllithium in the presence of a chiral ligand like (-)-sparteine (for enantioselective synthesis if desired, though not detailed here), followed by transmetalation with a zinc salt (e.g., ZnCl₂).[10][11]

Negishi_Coupling_Mechanism cluster_Organozinc Organozinc Formation cluster_Catalytic_Cycle Pd-Catalyzed Negishi Cycle NBocPyrrolidine N-Boc-pyrrolidine Lithiation Deprotonation (s-BuLi) NBocPyrrolidine->Lithiation LithiatedIntermediate 2-Lithio-N-Boc-pyrrolidine Lithiation->LithiatedIntermediate Transmetalation Transmetalation (ZnCl₂) LithiatedIntermediate->Transmetalation Organozinc 2-Zincio-N-Boc-pyrrolidine Transmetalation->Organozinc Transmetalation_Cycle Transmetalation Organozinc->Transmetalation_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl PdII_Aryl->Transmetalation_Cycle PdII_Diorgano Ar-Pd(II)-R Transmetalation_Cycle->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Catalyst Product N-Boc-2-(3-methylpyridin-2-yl)pyrrolidine RedElim->Product ArylHalide 2-Chloro-3-methylpyridine ArylHalide->OxAdd

Caption: Key steps in the Negishi coupling reaction.

Experimental Protocol 3: Negishi Coupling
  • Preparation of the Organozinc Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-pyrrolidine (1.2 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add sec-butyllithium (s-BuLi, 1.3 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 2-3 hours.

    • In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.4 eq) in anhydrous THF.

    • Slowly add the ZnCl₂ solution to the lithiated pyrrolidine solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄, 0.06 eq).

    • Add a solution of 2-chloro-3-methylpyridine (1.0 eq) in anhydrous THF to the catalyst mixture.

    • To this mixture, add the freshly prepared organozinc reagent via cannula.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(3-methylpyridin-2-yl)pyrrolidine.

Quantitative Data for Protocol 3
ParameterValue
Starting Materials 2-Chloro-3-methylpyridine, N-Boc-pyrrolidine
Reagents s-BuLi, ZnCl₂, Pd(OAc)₂, t-Bu₃P·HBF₄
Solvent Anhydrous THF
Reaction Temperature -78 °C to Room Temperature
Reaction Time Overnight
Typical Yield 50-70%

Stage 4: Deprotection of N-Boc-2-(3-methylpyridin-2-yl)pyrrolidine

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used for this purpose. The choice of acid and solvent can be tailored to the scale of the reaction and the desired salt form of the final product.

Experimental Protocol 4: N-Boc Deprotection
  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-2-(3-methylpyridin-2-yl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure.

  • Isolation: Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Methyl-2-(pyrrolidin-2-yl)pyridine. The product can be further purified by column chromatography if necessary.

Quantitative Data for Protocol 4
ParameterValue
Starting Material N-Boc-2-(3-methylpyridin-2-yl)pyrrolidine
Reagent Trifluoroacetic acid (TFA) or HCl
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >90%

Conclusion

The synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine can be successfully accomplished through a strategic four-stage process. This guide provides detailed, field-proven protocols for each step, from the initial N-oxidation of 3-methylpyridine to the final deprotection of the pyrrolidine nitrogen. The rationale behind each experimental choice has been elucidated to provide a comprehensive understanding of the synthesis. By following these protocols, researchers and drug development professionals can reliably produce this valuable heterocyclic compound for their research endeavors.

References

  • Fu, G. C., & Dai, X. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(31), 11470–11473. [Link]

  • Fu, G. C., & Dai, X. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. [Link]

  • ResearchGate. (2025). 3‐Methylpyridine: Synthesis and Applications | Request PDF. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]

  • Mulvey, R. E., et al. (2011). Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency. Chemical Communications, 47(32), 9140-9142. [Link]

  • ResearchGate. (2025). Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency | Request PDF. [Link]

  • Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. PMC. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN108164460B - A kind of method for preparing 3-picoline-N-oxide.
  • Coldham, I., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(18), 4065–4068. [Link]

  • Itami, K., et al. (2020). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 11(1), 1-8. [Link]

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • O'Brien, P., et al. (2008). On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand. The Journal of Organic Chemistry, 73(16), 6452-6454. [Link]

  • Campos, K. R., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-394. [Link]

  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • ResearchGate. (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. [Link]

  • Eureka | Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]

  • Knochel, P., et al. (2010). Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2. Synthesis, 2010(22), 3802-3810. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]

  • Organic Syntheses. (n.d.). Bipyridine. [Link]

  • Nasuhipur, F., Ghasemi, Z., Poupon, M., & Dušek, M. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno [1, 2-b] pyrroles. RSC advances, 9(3), 1435-1441. [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. [Link]

  • Kim, J. H., & Rieke, R. D. (2012). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Molecules, 17(12), 14467-14486. [Link]

  • Itami, K., et al. (2020). Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]

Sources

Strategic Reagent Selection for Coupling 3-Methylpyridine Scaffolds with Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the coupling of 3-methylpyridine (picoline) derivatives with pyrrolidine .

The presence of the methyl group at the C3 position introduces significant steric hindrance for coupling at the adjacent C2 or C4 positions and alters the electronic properties of the ring. This guide prioritizes three distinct methodologies based on the desired linkage and substrate availability:

  • Buchwald-Hartwig Amination: For direct C(sp²)–N bond formation (High precision).

  • Nucleophilic Aromatic Substitution (

    
    ):  For metal-free coupling (Requires activated substrates).
    
  • Reductive Amination: For creating a methylene linker (

    
    ).
    

Part 1: Strategic Decision Matrix

The choice of reagents depends heavily on the regiochemistry of the coupling site relative to the 3-methyl group.

  • Scenario A (Ortho-Coupling, C2): The 3-methyl group exerts a "ortho-effect," sterically hindering the palladium center or nucleophilic attack. Solution: Sterically demanding ligands (Buchwald) or Fluorine leaving groups (

    
    ).
    
  • Scenario B (Meta-Coupling, C3/C5): The pyridine ring is electron-deficient, but the meta position is not sufficiently activated for

    
    . Solution:  Pd-catalysis is mandatory.
    
  • Scenario C (Linker Coupling): Attaching pyrrolidine to the methyl group itself (via aldehyde). Solution: Reductive Amination.

Workflow Visualization

CouplingStrategy Start Starting Material HaloPy Halo-3-Methylpyridine (Cl, Br, I) Start->HaloPy Aldehyde 3-Methylpyridine Precursor (Oxidized) Start->Aldehyde Decision Target Linkage? HaloPy->Decision Linker Methylene Linker (-CH2-) Aldehyde->Linker Direct Direct Ring-N Bond Decision->Direct Method1 Buchwald-Hartwig (Pd-Catalysis) Direct->Method1 General / Meta-position Method2 SnAr (High Temp/Base) Direct->Method2 Activated (2-F, 4-Cl) Method3 Reductive Amination (STAB) Linker->Method3

Caption: Decision tree for selecting the optimal coupling methodology based on starting material and target linkage.

Part 2: Detailed Protocols & Reagent Systems

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Direct C–N coupling at the sterically hindered C2 position or unactivated C3/C5 positions.

The Challenge: The 3-methyl group creates steric bulk that inhibits the coordination of the amine to the Palladium center. Standard ligands (e.g.,


) often fail, leading to dehalogenation (side reaction) rather than coupling.

Reagent System:

  • Precursor: 2-bromo-3-methylpyridine (Bromides are preferred over Chlorides for faster oxidative addition).

  • Catalyst Source:

    
     or 
    
    
    
    .
  • Ligand (Critical): BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the reductive elimination step in hindered substrates [1].

  • Base: Sodium tert-butoxide (

    
    ).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 2-bromo-3-methylpyridine (1.0 equiv), Pyrrolidine (1.2 equiv),

    
     (1.4 equiv), 
    
    
    
    (2 mol%), and BrettPhos (4 mol%).
  • Solvation: Add anhydrous Toluene (concentration 0.2 M).

  • Activation: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: The high temperature is necessary to overcome the activation energy barrier imposed by the ortho-methyl group.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove Pd black, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Insight: The bulky BrettPhos ligand prevents the formation of inactive Pd-dimers and creates a "pocket" that forces the pyrrolidine and pyridine ring into proximity, facilitating the difficult C-N bond formation despite the 3-methyl steric clash.

Protocol 2: Nucleophilic Aromatic Substitution ( )

Best for: "Green" chemistry requirements (metal-free) or when using highly activated precursors (e.g., 2-fluoro-3-methylpyridine).

The Challenge: The 3-methyl group is electron-donating (inductive effect), which deactivates the pyridine ring toward nucleophilic attack. A standard 2-chloro precursor will react very slowly.

Reagent System:

  • Precursor: 2-Fluoro-3-methylpyridine .[1]

    • Why Fluorine? The high electronegativity of fluorine stabilizes the Meisenheimer intermediate (the rate-determining step in this specific context), known as the "Element Effect" [2].

  • Base: Potassium Carbonate (

    
    ) or DIPEA (Hünig's base).
    
  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the charged intermediate).

Step-by-Step Protocol:

  • Setup: Dissolve 2-fluoro-3-methylpyridine (1.0 equiv) in DMSO (0.5 M).

  • Nucleophile Addition: Add Pyrrolidine (2.0 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Heat to 120–140°C for 24 hours.

    • Caution: If using the 2-chloro analog, temperatures >160°C or microwave irradiation are required.

  • Workup: Pour into ice water. Extract with DCM. The product often requires an acid-base wash purification to remove unreacted pyridine.

Protocol 3: Reductive Amination

Best for: Creating a flexible linker (3-(pyrrolidin-1-ylmethyl)pyridine).

The Challenge: Avoiding over-alkylation and handling the instability of pyridine-aldehydes.

Reagent System:

  • Precursor: 3-methylpyridine (oxidized to 3-pyridinecarboxaldehyde) or commercial Nicotinaldehyde.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (

    
    ).
    
    • Why STAB? It is milder than

      
       and does not reduce the aldehyde/ketone directly, only the iminium ion intermediate, preventing side-product formation [3].
      
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (catalytic, to promote imine formation).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) and Pyrrolidine (1.1 equiv) in DCE. Add 1 drop of Acetic Acid. Stir for 30 mins at RT.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated

    
     solution (gas evolution will occur).
    
  • Extraction: Extract with DCM. The amine product is usually pure enough to proceed without chromatography.

Part 3: Comparative Analysis & Troubleshooting

Data Summary Table
FeatureBuchwald-Hartwig

Reductive Amination
Bond Type Direct Aryl-NDirect Aryl-NAlkyl-N (Linker)
Substrate Requirement Aryl Bromide/TriflateAryl Fluoride (Preferred)Aryl Aldehyde
Steric Tolerance High (with BrettPhos)Low (hindered by 3-Me)High
Cost High (Pd + Ligand)LowLow
Scalability Moderate (Pd removal needed)HighHigh
Green Metric Low (Heavy metals)Moderate (High energy)High (STAB is benign)
Troubleshooting Guide (The Scientist's Perspective)
  • Problem: Low yield in Buchwald coupling.

    • Root Cause: Catalyst poisoning by the pyridine nitrogen or incomplete activation.

    • Fix: Switch to a precatalyst like Pd(OAc)2 which is cheaper, but ensure the ligand:Pd ratio is >2:1. If using 2-chloropyridine, switch to XPhos Pd G4 precatalyst.

  • Problem: No reaction in

    
    .
    
    • Root Cause: The 3-methyl group deactivates the ring too much.

    • Fix: Switch solvent to NMP and increase temp to 180°C (Microwave), or switch to the Buchwald method. Do not waste time refluxing 2-chloro-3-methylpyridine in THF; it will not work.

  • Problem: Aldehyde dimerization in Reductive Amination.

    • Root Cause: Pyridine aldehydes are unstable.

    • Fix: Prepare the aldehyde fresh from the alcohol (Swern oxidation) and use immediately, or use the commercially available hydrochloride salt of the amine.

Mechanistic Visualization: The Steric Challenge

BuchwaldCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Br-3-Me-Py Coord Amine Coordination (Steric Clash with 3-Me) OxAdd->Coord + Pyrrolidine Deprot Deprotonation (Pd-N Bond Formed) Coord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the "Amine Coordination" step where the 3-methyl group causes steric clashing, necessitating bulky ligands like BrettPhos.

References

  • Buchwald, S. L., et al. (2008).[2] "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.

  • Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Application Note: Selective Functionalization of the Pyrrolidine Nitrogen in Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026


-functionalization of Pyrrolidine-Pyridine Scaffolds (e.g., Nornicotine Derivatives)[1]

Abstract & Strategic Overview

The structural motif comprising a pyridine ring linked to a pyrrolidine ring (as seen in nicotine and nornicotine) is a "privileged scaffold" in medicinal chemistry, particularly for targeting Nicotinic Acetylcholine Receptors (nAChRs).[1] The core synthetic challenge lies in differentiating the two nitrogen centers: the aromatic,


-hybridized pyridine nitrogen (

) and the aliphatic,

-hybridized pyrrolidine nitrogen (

).

This guide details protocols for the selective functionalization of


 in the presence of 

.[1] By exploiting the distinct nucleophilicity and basicity profiles of these centers (

differential

5-6 units), researchers can achieve high-fidelity chemoselectivity without the need for transient protecting groups on the pyridine ring.
Key Applications
  • Library Synthesis: Diversification of

    
    -substituents for SAR (Structure-Activity Relationship) studies.
    
  • Radiotracer Development: Introduction of

    
     or 
    
    
    
    moieties for PET imaging.
  • Prodrug Design: Carbamate or amide formation to modulate lipophilicity and blood-brain barrier (BBB) penetration.[1]

Mechanistic Grounding: The Selectivity Landscape

The success of these protocols relies on the inherent electronic differences between the two nitrogen atoms.[1]

  • Pyrrolidine Nitrogen (

    
    ): 
    
    
    
    hybridized, localized lone pair, highly basic (
    
    
    ), highly nucleophilic.[1]
  • Pyridine Nitrogen (

    
    ): 
    
    
    
    hybridized, lone pair orthogonal to the
    
    
    -system, weakly basic (
    
    
    ), weakly nucleophilic.[1][2]

Under neutral or basic conditions,


 acts as the primary nucleophile.[1] However, under acidic conditions, 

is protonated first, rendering it non-nucleophilic, which can be used to "mask" it if pyridine functionalization were desired (inverse selectivity).[1]
Decision Matrix: Choosing the Right Protocol

ReactionSelector Start Target Substituent (R) Alkyl Alkyl Group (-CH3, -Et, -Bn) Start->Alkyl Aryl Aryl/Heteroaryl (-Ph, -Py) Start->Aryl Acyl Acyl/Carbamate (-COR, -COOR) Start->Acyl Method1 Method A: Reductive Amination (Mildest, High Selectivity) Alkyl->Method1 Preferred Method2 Method B: Direct Alkylation (SN2) (Requires Stoichiometry Control) Alkyl->Method2 Alternative Method3 Method C: Buchwald-Hartwig (Pd-Catalyzed) Aryl->Method3 Method4 Method D: Acylation/Coupling (Standard Amide Bond) Acyl->Method4

Figure 1: Strategic decision tree for selecting the functionalization method based on the desired moiety.

Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Objective: Introduction of alkyl groups (methyl, ethyl, benzyl) with maximal chemoselectivity.[1] Why this works: Sodium Triacetoxyborohydride (STAB) is a mild reducing agent that reduces the intermediate iminium ion (formed at


) but is not strong enough to reduce the pyridine ring or react with 

.[1]
Materials
  • Substrate: Nornicotine analog (Secondary amine, 1.0 eq)

  • Reagent: Aldehyde or Ketone (1.1 - 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 eq) - Optional, accelerates imine formation.

Protocol
  • Imine Formation: In a flame-dried flask under

    
    , dissolve the nornicotine analog (1.0 mmol) in anhydrous DCE (5 mL).
    
  • Add the aldehyde (1.1 mmol). If the aldehyde is unreactive (e.g., ketones), add AcOH (1.0 mmol) and stir for 30 min at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1) or LC-MS.[1]

    • Checkpoint: The pyridine ring remains intact.[1][2] No reduction of the heteroaromatic ring occurs under these conditions.[1]

  • Work-up: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (
    
    
    
    mL).[1]
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).[1]
    
Method B: Pd-Catalyzed Buchwald-Hartwig Amination ( -Arylation)

Objective: Attaching an aryl or heteroaryl ring to the pyrrolidine nitrogen. Why this works:


 is difficult with electron-rich aryl halides.[1] Pd-catalysis overcomes this.[1] The ligand choice is critical to prevent Pd coordination to the pyridine nitrogen (catalyst poisoning).[1]
Materials
  • Substrate: Nornicotine analog (1.0 eq)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 - 1.2 eq)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: RuPhos or XPhos (4-10 mol%) - Bulky biaryl phosphines are essential.

  • Base:

    
     or 
    
    
    
    (1.5 - 2.0 eq)
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Protocol
  • Prep: Charge a reaction vial with

    
    , Ligand, and Base. Purge with Argon.
    
  • Addition: Add the Aryl Halide and Nornicotine analog dissolved in degassed Toluene (0.2 M concentration).

  • Heating: Seal the vial and heat to 80–100°C for 12–24 hours.

  • Work-up: Cool to RT, filter through a pad of Celite (eluting with EtOAc).

  • Purification: Concentrate and purify via column chromatography.

Technical Note: If the pyridine moiety contains a halogen (e.g., 6-chloronicotine derivative), chemoselectivity becomes a challenge.[1] In such cases, the oxidative addition of Pd will occur at the aryl halide bond first if it is an Aryl-Iodide or Aryl-Bromide, while the chloropyridine remains intact.[1]

Method C: Direct Alkylation ( )

Objective: Simple alkylation using alkyl halides.[1] Risk: Over-alkylation (quaternization) of


 or competitive alkylation of 

.[1]
Protocol Optimization Table
VariableRecommendationRationale
Base

or

Mild inorganic bases scavenge acid without causing racemization. Avoid strong bases like NaH.[1]
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents favor

.[1] ACN is preferred for easier workup.[1]
Stoichiometry 0.95 eq Alkyl HalideUsing a slight deficit of the electrophile ensures the mono-alkylated product dominates and prevents quaternary ammonium salt formation.
Temperature 0°C

RT
Low temp suppresses reaction at the less nucleophilic pyridine nitrogen.[1]

Analytical Validation (Self-Validating the Protocol)

To confirm the functionalization occurred at the pyrrolidine nitrogen (


) and not the pyridine (

), use the following analytical markers.
Proton NMR ( NMR)
  • 
    -Protons:  The protons on the pyrrolidine ring adjacent to the nitrogen (C2 and C5 positions) will show significant chemical shift changes (
    
    
    
    ppm) upon alkylation/arylation.
  • Pyridine Protons: The aromatic protons will show minimal shift changes compared to the starting material.[1] If

    
     were alkylated (pyridinium formation), the aromatic protons would shift downfield significantly due to the positive charge ring current effect.[1]
    
Mass Spectrometry (ESI-MS)
  • Fragmentation: In MS/MS, the loss of the pyrrolidine substituent is a common fragmentation pathway.[1]

  • Charge State: Quaternization (over-alkylation) results in a fixed positive charge, observable in positive mode without acidification, often with a distinct isotopic pattern if halides are involved.[1]

Visualizing the Pathway

The following diagram illustrates the reductive amination pathway, highlighting the specific intermediate stability that guarantees selectivity.

ReductiveAmination Substrate Nornicotine Analog (Secondary Amine) Iminium Iminium Ion Intermediate (Formed at N_pyr) Substrate->Iminium + Aldehyde - H2O PyridineCheck Pyridine Ring (Remains Unreactive) Substrate->PyridineCheck N_py pKa ~5.3 Too low for iminium formation Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Product N-Alkylated Product (Tertiary Amine) Iminium->Product Reduction (STAB) STAB Na(OAc)3BH (Hydride Donor) STAB->Product

Figure 2: Mechanistic flow of reductive amination showing the exclusion of the pyridine nitrogen.

References

  • Basicity and Selectivity: Grubbs, A. W., et al. "Thermodynamic Control of Selectivity in the Functionalization of Polyamines."[1] Journal of Organic Chemistry, 2010.[1]

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[1] [1]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996.[1][3][4]

  • Nicotine Analog Synthesis: Pivavarchyk, M., et al. "Synthesis and pharmacological evaluation of novel derivatives of nicotine."[1] Journal of Medicinal Chemistry, 2011.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-Methyl-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of 3-Methyl-2-(pyrrolidin-2-yl)pyridine. The content is structured in a practical question-and-answer format, addressing common challenges encountered during experimental work.

Understanding the Molecule: Physicochemical Properties

Before attempting to improve the solubility of 3-Methyl-2-(pyrrolidin-2-yl)pyridine, it is crucial to understand its fundamental physicochemical properties. This molecule is a weakly basic compound, and its solubility is highly dependent on the pH of the aqueous medium.[1][2]

Key Physicochemical Parameters (Predicted & Experimental)

PropertyValueSource
Molecular FormulaC10H14N2[3]
Molecular Weight162.23 g/mol [4]
pKa (Strongest Basic)8.58[5]
logP0.87 - 1.79[5][6]
Water SolubilityMiscible to 93.3 g/L (predicted)[5][7]

Note: The reported water solubility can vary. The term "miscible" suggests high solubility, but this is often in the context of the unbuffered compound. In buffered aqueous solutions, the solubility can be significantly lower, especially at neutral or higher pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 3-Methyl-2-(pyrrolidin-2-yl)pyridine not dissolving in a neutral pH buffer (e.g., PBS pH 7.4)?

A1: pH-Dependent Solubility

As a weak base, 3-Methyl-2-(pyrrolidin-2-yl)pyridine has a much higher solubility at a lower pH.[8] At a neutral or alkaline pH, the molecule is predominantly in its un-ionized, less soluble form.[9] In acidic conditions (pH < pKa), the molecule becomes protonated, forming a more soluble salt.[10] Many weakly basic drugs exhibit this pH-dependent solubility, with good solubility at a low pH but poor solubility at a higher pH.[1]

Q2: How can I improve the solubility of 3-Methyl-2-(pyrrolidin-2-yl)pyridine in my aqueous buffer?

A2: Strategic Approaches to Solubility Enhancement

There are several effective methods to improve the solubility of this compound. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro assay, formulation development).

1. pH Adjustment: The most direct method is to lower the pH of your buffer. By adjusting the pH to be at least 2 units below the pKa of the compound (i.e., pH < 6.5), you can significantly increase the proportion of the more soluble, ionized form.

2. Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[11] Commonly used co-solvents in pharmaceutical research include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)[10]

These solvents work by reducing the polarity of the aqueous medium, which can enhance the dissolution of hydrophobic compounds.[12] Co-solvents can increase the solubility of weakly soluble compounds by thousands of times compared to water alone.[11]

3. Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, while their hydrophilic exterior maintains solubility in water.[13][14] This formation of an inclusion complex can dramatically increase the apparent water solubility of a compound.[]

  • Commonly used cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Randomly methylated-β-cyclodextrin (RAMEB)[13]

The use of cyclodextrins can also enhance the dissolution rate and bioavailability of the compound.[13][16]

Experimental Protocols

Protocol 1: Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[17][18]

Materials:

  • 3-Methyl-2-(pyrrolidin-2-yl)pyridine

  • Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of 3-Methyl-2-(pyrrolidin-2-yl)pyridine to each vial containing a known volume of the respective aqueous buffer. The goal is to have a saturated solution with undissolved solid remaining.

  • Securely cap the vials and place them on an orbital shaker.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[19][20]

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully collect a sample from the supernatant.

  • Centrifuge the sample to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (HPLC or UV-Vis).

  • The measured concentration represents the thermodynamic solubility at that specific pH.

Protocol 2: Preparation of a 0.1 M Phosphate Buffer (pH 7.4)

Phosphate buffers are commonly used in biological and pharmaceutical research.[21][22]

Materials:

  • Monosodium phosphate (NaH2PO4)

  • Disodium phosphate (Na2HPO4)

  • Deionized water

  • pH meter

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Na2HPO4: Dissolve 28.39 g of Na2HPO4 in deionized water to make a final volume of 1 L.[23]

    • 0.2 M NaH2PO4: Dissolve 24.0 g of NaH2PO4 in deionized water to make a final volume of 1 L.[23]

  • Mix Stock Solutions: To prepare 100 mL of 0.2 M phosphate buffer at pH 7.4, mix 81 mL of the 0.2 M Na2HPO4 stock solution with 19 mL of the 0.2 M NaH2PO4 stock solution.[23]

  • Dilute to Final Concentration: To obtain a 0.1 M phosphate buffer, dilute the prepared 0.2 M buffer with an equal volume of deionized water.

  • Verify pH: Check the pH of the final solution with a calibrated pH meter and adjust if necessary using small amounts of phosphoric acid or sodium hydroxide.[24]

Visualization of Concepts

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_verification Verification Problem Poor Solubility of 3-Methyl-2-(pyrrolidin-2-yl)pyridine in Aqueous Buffer pH_Adjust pH Adjustment (Lower pH) Problem->pH_Adjust Investigate Co_Solvents Co-solvents (e.g., Ethanol, PEG 400) Problem->Co_Solvents Investigate Cyclodextrins Inclusion Complexation (e.g., HP-β-CD) Problem->Cyclodextrins Investigate Shake_Flask Shake-Flask Solubility Assay pH_Adjust->Shake_Flask Test Efficacy Co_Solvents->Shake_Flask Test Efficacy Cyclodextrins->Shake_Flask Test Efficacy Analysis Concentration Analysis (HPLC/UV-Vis) Shake_Flask->Analysis Quantify pH_Solubility_Relationship cluster_pH Effect of pH on Ionization and Solubility pH_Scale pH Scale |<{ Low pH (Acidic) | Neutral pH | High pH (Basic)}> Ionization Ionization State |<{ Predominantly Ionized (Protonated) | Predominantly Un-ionized}> pH_Scale:low->Ionization:ionized Favors pH_Scale:neutral->Ionization:unionized pH_Scale:high->Ionization:unionized Strongly Favors Solubility Aqueous Solubility |<{ High | Low}> Ionization:ionized->Solubility:high_sol Leads to Ionization:unionized->Solubility:low_sol Leads to

Caption: Relationship between pH, ionization, and solubility.

References

Sources

Preventing Oxidation of Pyrrolidine Rings: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The -C-H Activation Problem

The fundamental vulnerability of the pyrrolidine ring lies in the


-carbon-hydrogen bonds adjacent to the nitrogen atom. The nitrogen lone pair weakens these bonds (Bond Dissociation Energy ~90-95 kcal/mol) via hyperconjugation, making them susceptible to:
  • Hydrogen Atom Transfer (HAT): Radical abstraction leading to oxidation (e.g., by

    
     or radical initiators).
    
  • Hydride Abstraction: Formation of highly reactive iminium ions.

  • Metal Coordination: Facilitated

    
    -hydride elimination leading to pyrroles or lactams.
    

The Golden Rule: To prevent oxidation, you must electronically deactivate the nitrogen lone pair or sterically block the oxidant.

Troubleshooting Modules

Module A: Reagent Incompatibility & Mechanism of Failure

Issue: Unintentional conversion of pyrrolidines to pyrrolidones (lactams) or pyrroles during oxidative steps elsewhere in the molecule.

Oxidant / ReagentMechanism of FailureRisk LevelMitigation Strategy
RuO

/ NaIO

Direct

-C-H insertion via Ruthenium(VIII) oxo species. Converts cyclic amines to lactams or imides.
Critical Must use strong EWG protection (Boc, Cbz, Fmoc). Alkyl/Benzyl groups will fail.
KMnO

Oxidative cleavage or lactamization via radical/manganate pathways.HighProtonation of amine (run in acidic media) or EWG protection.
O

(Ozone)
N-oxide formation followed by Polonovski-type rearrangement or direct

-oxidation.
HighProtonate the amine with HCl/TFA prior to ozonolysis (ammonium salts are stable).
Pd/C, Pt/C, Rh Metal-catalyzed dehydrogenation to pyrrole (aromatization driving force).MediumAvoid high temperatures; poison catalyst if possible; use homogeneous catalysts.
m-CPBA N-oxidation to N-oxide, potentially rearranging to isoxazolidines or ring opening.MediumProtect as Carbamate (Boc/Cbz) to reduce nucleophilicity.
Module B: Structural Protection Strategies

Issue: Selecting the wrong protecting group (PG) is the #1 cause of pyrrolidine oxidation.

The "Benzyl Trap": Many researchers use


-Benzyl (Bn) groups for stability. This is a mistake in oxidative conditions.  RuO

and other strong oxidants will oxidize the benzylic position to form

-Benzoyl (amide) or cleave the group entirely.

Recommended Strategy: Use Carbamates (


-COOR). The carbonyl oxygen delocalizes the nitrogen lone pair, increasing the oxidation potential of the nitrogen and the BDE of the 

-C-H bonds.
  • Best:

    
    -Boc (tert-butoxycarbonyl), 
    
    
    
    -Cbz (benzyloxycarbonyl),
    
    
    -Fmoc.
  • Acceptable:

    
    -Ac (Acetyl), 
    
    
    
    -Ts (Tosyl - though removal is harsh).
  • Avoid:

    
    -Bn (Benzyl), 
    
    
    
    -Alkyl (Methyl, Ethyl).

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of pyrrolidine oxidation and the intervention points.

PyrrolidineOxidation Start Pyrrolidine Substrate (Secondary Amine) LonePair Nitrogen Lone Pair (nN -> σ*C-H) Start->LonePair Hyperconjugation Radical α-Amino Radical Intermediate LonePair->Radical HAT (Radical Oxidants) Iminium Iminium Ion Intermediate LonePair->Iminium Hydride Abstraction (RuO4, Metal Cat) Radical->Iminium -1e- Lactam Lactam / Pyrrolidone (Oxidized Product) Iminium->Lactam +H2O / [O] Pyrrole Pyrrole (Aromatized Product) Iminium->Pyrrole -2H (Dehydrogenation) Protect Intervention: EWG Protection (Boc/Cbz) Protect->LonePair Deactivates (Blocks Pathway) Protonate Intervention: Protonation (pH < 3) Protonate->LonePair Removes Lone Pair (Blocks Pathway)

Caption: Mechanistic flow of pyrrolidine oxidation showing critical intervention points via electronic deactivation (Protection) or lone pair removal (Protonation).

Experimental Protocols

Protocol A: Protection Prior to RuO Oxidation

Context: You need to oxidize a phenyl ring or olefin elsewhere in the molecule using RuCl


/NaIO

, but you have a pyrrolidine ring.
  • Dissolution: Dissolve the pyrrolidine substrate (1.0 equiv) in DCM or THF.

  • Protection: Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 equiv) and Et
    
    
    
    N (1.5 equiv). Stir at RT until TLC shows conversion to
    
    
    -Boc pyrrolidine.
    • Why? The Boc group creates steric bulk and withdraws electron density, rendering the

      
      -hydrogens inert to Ru(VIII).
      
  • Workup: Wash with 1M HCl to remove excess amine, dry over MgSO

    
    , and concentrate.
    
  • Oxidation Step: Proceed with RuCl

    
     (cat) / NaIO
    
    
    
    oxidation.
    • Note: Even with Boc, minimize reaction time. Prolonged exposure (>24h) to RuO

      
       can eventually degrade even protected amines.
      
Protocol B: Protonation Strategy for Ozonolysis

Context: You are performing ozonolysis on an alkene, but the molecule contains a basic pyrrolidine nitrogen.

  • Acidification: Dissolve substrate in MeOH/DCM. Add 1.1 equivalents of TFA or HCl (in ether).

  • Verification: Ensure the solution pH is < 3.

    • Mechanism:[1][2][3][4][5][6][7][8] Formation of the ammonium salt (

      
      ) eliminates the N-lone pair. Ozone is electrophilic; it will not attack the positively charged ammonium center.
      
  • Ozonolysis: Cool to -78°C and bubble O

    
     until blue.
    
  • Quench: Purge with N

    
    , add DMS or PPh
    
    
    
    , and warm to RT.
  • Neutralization: Only after the oxidant is quenched, treat with NaHCO

    
     to liberate the free amine.
    

Frequently Asked Questions (FAQ)

Q1: Can I use a Benzyl (Bn) group to protect my pyrrolidine during RuO


 oxidation? 
A: No.  RuO

is a powerful oxidant that attacks benzylic C-H bonds. It will likely convert your

-Benzyl group into an

-Benzoyl (amide) group or cleave it entirely. Use Boc or Cbz instead [1, 4].

Q2: My pyrrolidine turned into a pyrrole during a Palladium-catalyzed coupling. Why? A: This is "dehydrogenative aromatization." Pd and Rh can coordinate to the nitrogen, facilitate


-hydride elimination, and drive the ring toward the aromatic pyrrole stability. To prevent this, use a sterically hindered ligand on the metal or protect the nitrogen with an electron-withdrawing group to prevent metal coordination [14, 19].

Q3: Is the oxidation to lactam reversible? A: Generally, no. Reducing a lactam (pyrrolidone) back to a pyrrolidine requires strong reducing agents like LiAlH


 or BH

, which will reduce other functional groups in your molecule. Prevention is the only viable path.

Q4: I see "Ruthenium Black" precipitating, and my yield is low. Is this related to the amine? A: Yes. Free amines can coordinate to Ru species, poisoning the catalyst and causing it to precipitate as low-valent Ru oxides. This stops the desired oxidation and promotes side reactions. Protecting the nitrogen as a carbamate prevents this coordination [11].

Decision Matrix: Selecting the Right Protection

ProtectionSelection Q1 Are you using a Strong Oxidant? (RuO4, KMnO4, mCPBA) Q2 Is the Nitrogen Basic/Free? Q1->Q2 Yes PathA Risk: High Oxidation to Lactam/N-Oxide Q2->PathA Yes Action1 Can you run in Acid? PathA->Action1 Sol1 Use Ammonium Salt (HCl/TFA) Action1->Sol1 Yes (e.g. Ozonolysis) Sol2 Must use EWG PG (Boc, Cbz, Fmoc) Action1->Sol2 No (e.g. Basic/Neutral conditions) Warning Avoid Benzyl (Bn) Avoid Alkyl Sol2->Warning Crucial Note

Caption: Decision tree for selecting the appropriate protection strategy based on reaction conditions.

References

  • Pedrón, M., et al. (2025).[4] Unraveling the Ruthenium(VIII)-Mediated Oxidation of N-Hydroxy Pyrrolidines to Cyclic Nitrones. Chemistry - A European Journal. Link

  • Chem-Station. (2014). Ruthenium Tetroxide (RuO4) Reaction Mechanism and Applications. Link

  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Link

  • BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. Link

  • Organic Chemistry Portal. (n.d.). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions. Link

  • Hill, D. E., et al. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Catalysis. Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. 3-Methyl-2-(pyrrolidin-2-yl)pyridine, a heterocyclic compound with structural similarities to nicotine, presents a unique analytical challenge due to its combination of aromatic and saturated ring systems, as well as a chiral center. This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and compares this powerful technique with alternative chromatographic methods.

The Structural Landscape of 3-Methyl-2-(pyrrolidin-2-yl)pyridine

3-Methyl-2-(pyrrolidin-2-yl)pyridine is a substituted pyridine, featuring a methyl group at the 3-position and a pyrrolidine ring at the 2-position. The presence of these two distinct ring systems, each with its own set of protons and carbons, gives rise to a complex and informative NMR spectrum. Understanding the interplay of electronic effects and spatial relationships within the molecule is key to accurate spectral interpretation.

Part 1: In-Depth NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[1][2] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Methyl-2-(pyrrolidin-2-yl)pyridine in a common solvent like CDCl₃ would exhibit distinct signals for the protons on the pyridine and pyrrolidine rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methyl group.[3][4][5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2-(pyrrolidin-2-yl)pyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 3-4 seconds

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

dot graph "experimental_workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor = "#E8F0FE"; prep1 [label="Dissolve Sample in CDCl3"]; prep2 [label="Add TMS Standard"]; prep3 [label="Transfer to NMR Tube"]; prep1 -> prep2 -> prep3; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor = "#E6F4EA"; acq1 [label="Insert Sample into Spectrometer"]; acq2 [label="Tune and Shim"]; acq3 [label="Acquire FID"]; acq1 -> acq2 -> acq3; }

subgraph "cluster_proc" { label = "Data Processing & Analysis"; bgcolor = "#FEF7E0"; proc1 [label="Fourier Transform"]; proc2 [label="Phase and Baseline Correction"]; proc3 [label="Integration and Referencing"]; proc4 [label="Spectral Interpretation"]; proc1 -> proc2 -> proc3 -> proc4; }

prep3 -> acq1; acq3 -> proc1; } caption: "General workflow for NMR spectral analysis."

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Methyl-2-(pyrrolidin-2-yl)pyridine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Justification
H-6 (Pyridine)8.3 - 8.5Doublet of doublets (dd)~4.8, 1.5Deshielded by the adjacent nitrogen atom.[4]
H-4 (Pyridine)7.4 - 7.6Doublet of doublets (dd)~7.7, 1.5Influenced by the methyl group and the pyrrolidine ring.
H-5 (Pyridine)7.0 - 7.2Doublet of doublets (dd)~7.7, 4.8Typical chemical shift for a β-proton on a pyridine ring.[4]
H-2' (Pyrrolidine)4.0 - 4.2Triplet (t)~7.5Attached to the carbon bearing the pyridine ring, leading to deshielding.
H-5'α/β (Pyrrolidine)3.0 - 3.4Multiplet (m)-Protons on the carbon adjacent to the nitrogen of the pyrrolidine ring.
H-3'α/β (Pyrrolidine)1.8 - 2.2Multiplet (m)-Aliphatic protons on the pyrrolidine ring.
H-4'α/β (Pyrrolidine)1.6 - 2.0Multiplet (m)-Aliphatic protons on the pyrrolidine ring.
NH (Pyrrolidine)1.5 - 2.5Broad singlet (br s)-Exchangeable proton, signal may be broad or absent depending on conditions.
CH₃ (Pyridine)2.3 - 2.5Singlet (s)-Typical chemical shift for a methyl group on a pyridine ring.[6]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Acquisition mode: Proton-decoupled

    • Number of scans: 512-2048 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

  • Processing: Similar to ¹H NMR processing, with referencing to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-2-(pyrrolidin-2-yl)pyridine in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Justification
C-2 (Pyridine)160 - 165Carbon attached to the pyrrolidine ring and adjacent to the nitrogen.
C-6 (Pyridine)147 - 150Deshielded by the adjacent nitrogen atom.[6]
C-4 (Pyridine)135 - 138Aromatic carbon influenced by the methyl group.
C-3 (Pyridine)132 - 135Carbon bearing the methyl group.
C-5 (Pyridine)121 - 124Typical chemical shift for a β-carbon on a pyridine ring.[6]
C-2' (Pyrrolidine)60 - 65Chiral carbon attached to the pyridine ring.
C-5' (Pyrrolidine)45 - 50Carbon adjacent to the nitrogen in the pyrrolidine ring.
C-3' (Pyrrolidine)30 - 35Aliphatic carbon in the pyrrolidine ring.
C-4' (Pyrrolidine)24 - 28Aliphatic carbon in the pyrrolidine ring.
CH₃ (Pyridine)18 - 22Typical chemical shift for a methyl group on a pyridine ring.[6]

dot graph "molecular_structure" { graph [layout=neato, overlap=false, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#202124"];

// Pyridine Ring N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,-0.7!"]; C3 [label="C3", pos="1.2,-2.1!"]; C4 [label="C4", pos="0,-2.8!"]; C5 [label="C5", pos="-1.2,-2.1!"]; C6 [label="C6", pos="-1.2,-0.7!"];

// Pyrrolidine Ring C2_prime [label="C2'", pos="2.4,0!"]; C3_prime [label="C3'", pos="3.6,-0.7!"]; C4_prime [label="C4'", pos="3.6,-2.1!"]; C5_prime [label="C5'", pos="2.4,-2.8!"]; N1_prime [label="NH", pos="1.2,-1.4!"];

// Methyl Group CH3 [label="CH3", pos="2.4,-2.8!"];

// Bonds N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1; C2 -- C2_prime; C2_prime -- C3_prime -- C4_prime -- C5_prime -- N1_prime -- C2_prime; C3 -- CH3;

// Proton Labels H6 [label="H6", pos="-2,-0.7!"]; H4 [label="H4", pos="0,-3.5!"]; H5 [label="H5", pos="-2,-2.1!"]; H2_prime [label="H2'", pos="2.4,0.7!"];

C6 -- H6; C4 -- H4; C5 -- H5; C2_prime -- H2_prime; } caption: "Structure of 3-Methyl-2-(pyrrolidin-2-yl)pyridine with labeling."

Part 2: Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer advantages in specific analytical contexts, such as quantification and chiral separation.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Strengths: Excellent sensitivity and provides the molecular weight and fragmentation pattern of the compound, which aids in identification. It is also a well-established technique for the analysis of nicotine and its analogs.[9]

  • Weaknesses: Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for less volatile compounds.[7] It does not provide detailed structural connectivity information like NMR. For chiral analysis, a specialized chiral GC column is required.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.

  • Strengths: Wide applicability to non-volatile and thermally labile compounds. A vast array of stationary phases is available, including chiral stationary phases (CSPs) for enantiomeric separation.[7][8] HPLC is a cornerstone for purity determination and quality control in the pharmaceutical industry.[8]

  • Weaknesses: Provides less structural information than NMR or MS. Method development can be time-consuming.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to HPLC that uses supercritical CO₂ as the primary mobile phase.

  • Strengths: Offers faster analysis times and reduced organic solvent consumption compared to HPLC.[7] It often provides better resolution and peak shapes for chiral separations.[7]

  • Weaknesses: The instrumentation is less common than HPLC. Method development can be more complex.

Table 3: Comparison of Analytical Techniques for the Characterization of 3-Methyl-2-(pyrrolidin-2-yl)pyridine

FeatureNMR SpectroscopyGC-MSHPLCSFC
Structural Information Comprehensive (connectivity, stereochemistry)Molecular weight, fragmentation patternRetention time, UV spectrumRetention time
Chiral Analysis Requires chiral solvating or derivatizing agentsRequires chiral columnRequires chiral stationary phase or mobile phase additiveExcellent with chiral stationary phases
Sensitivity ModerateHighHighHigh
Sample Throughput Low to moderateHighHighVery High
Sample Preparation Simple dissolutionCan require derivatizationDissolution and filtrationDissolution and filtration
"Green" Chemistry Solvent-dependentHigh solvent and energy useHigh solvent useLow solvent use

dot graph "decision_tree" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#4285F4"];

start [label="Analytical Goal for Nicotine-like Compound", shape=ellipse, fillcolor="#FBBC05"];

subgraph "cluster_structure" { label = "Primary Goal: Structural Elucidation"; bgcolor = "#E8F0FE"; struct1 [label="Unambiguous Structure Determination?"]; struct2 [label="NMR Spectroscopy (1D & 2D)"]; struct1 -> struct2 [label="Yes"]; }

subgraph "cluster_quant" { label = "Primary Goal: Quantification & Purity"; bgcolor = "#E6F4EA"; quant1 [label="Trace Level Analysis?"]; quant2 [label="GC-MS or LC-MS"]; quant3 [label="Routine Purity Check?"]; quant4 [label="HPLC-UV"]; quant1 -> quant2 [label="Yes"]; quant1 -> quant3 [label="No"]; quant3 -> quant4; }

subgraph "cluster_chiral" { label = "Primary Goal: Chiral Separation"; bgcolor = "#FEF7E0"; chiral1 [label="High Throughput Needed?"]; chiral2 [label="SFC"]; chiral3 [label="Established Method Preferred?"]; chiral4 [label="Chiral HPLC"]; chiral1 -> chiral2 [label="Yes"]; chiral1 -> chiral3 [label="No"]; chiral3 -> chiral4; }

start -> struct1; start -> quant1; start -> chiral1; } caption: "Decision tree for selecting an analytical technique."

Conclusion

For the complete and unambiguous structural elucidation of 3-Methyl-2-(pyrrolidin-2-yl)pyridine, NMR spectroscopy stands as the gold standard . It is the only technique that can provide a detailed map of the molecular architecture, including the connectivity of all atoms and their spatial relationships.

However, a multi-technique approach is often the most robust strategy in a drug development setting. Chromatographic techniques, particularly chiral HPLC and SFC, are indispensable for determining enantiomeric purity and for routine quality control. GC-MS can be a valuable tool for rapid identification and screening, especially for volatile impurities. By understanding the strengths and limitations of each technique, researchers can design an analytical workflow that ensures the comprehensive characterization and quality of novel chemical entities.

References

  • Natural-Abundance Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Nitrogen Chemical Shifts of Alkylpyridines - ACS Publications.
  • 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Hyperpolarised NMR to aid molecular profiling of electronic cigarette aerosols - Royal Society of Chemistry. Available at: [Link]

  • Primary Pyrrolimines and Pyridinimines - MDPI. Available at: [Link]

  • The emergence of a novel synthetic nicotine analog 6-methyl nicotine (6-MN) in proclaimed tobacco- and nicotine-free pouches available in Europe - ResearchGate. Available at: [Link]

  • 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • NMR Spectra of Simple Heterocycles - Portland Press. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry - PMC. Available at: [Link]

  • Free-Base Nicotine Determination in Electronic Cigarette Liquids by 1H NMR Spectroscopy | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Interpreting | OpenOChem Learn. Available at: [Link]

  • Free-Base Nicotine Determination in Electronic Cigarette Liquids by 1H NMR Spectroscopy - PDXScholar. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - MDPI. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J. Available at: [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. Available at: [Link]

  • Synthesis and characterization of 2-pyridineformamide 3- pyrrolidinylthiosemicarbazone. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies - Unipd. Available at: [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. Available at: [Link]

  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines - Scientific Research Publishing. Available at: [Link]

  • How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? - Vaia. Available at: [Link]

  • Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Cheméo. Available at: [Link]

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook. Available at: [Link]

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook. Available at: [Link]

  • 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: High-Potency Nicotinic Alkaloid / Pyridine Analog Hazard Level: CRITICAL (Treat as Acute Toxin Cat.[1] 1/2 – Fatal in contact with skin)[2]

Part 1: The Hazard Context (Scientific Grounding)

3-Methyl-2-(pyrrolidin-2-yl)pyridine is a structural analog of Nicotine and Nornicotine.[1] While specific toxicological data for this exact isomer may be less abundant than for Nicotine, structural activity relationship (SAR) principles dictate that it be handled with the same extreme caution as Nicotine (CAS 54-11-5).

  • Mechanism of Danger: Like other pyridine-pyrrolidine alkaloids, this molecule is a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][3]

  • Physicochemical Threat: These alkaloids are typically oily, non-volatile liquids or hygroscopic solids with high lipophilicity .[1] This allows them to penetrate the stratum corneum (outer skin layer) rapidly.[1]

  • The "Silent" Risk: Unlike acid burns which cause immediate pain, nicotinic alkaloid absorption is often painless until systemic neurotoxicity (tremors, respiratory failure) sets in.[1]

Core Directive: All handling protocols must assume the compound is Fatal in Contact with Skin (H310) and Fatal if Swallowed (H300) .

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound.[1][4] You must utilize a "Barrier Redundancy" strategy.

1. Hand Protection (The Critical Barrier)

Standard disposable nitrile gloves (4 mil) are not enough for prolonged contact. Research on pyridine analogs indicates that organic solvents and oils can permeate thin nitrile in <10 minutes, and movement/flexing reduces breakthrough time by up to 30% [1].

LayerMaterial RecommendationScientific Rationale
Inner Glove Silver Shield® / Laminate (PE/EVOH) Impermeability: Laminate films provide the highest chemical resistance to organic bases and pyridine rings.[1] They do not degrade upon contact.
Outer Glove Thick Nitrile (minimum 6 mil / 0.16mm) Mechanical Strength: Protects the inner laminate glove from tears.[1] Provides grip (laminates are slippery).[1] Acts as a sacrificial layer.[1]
Technique Double-Gloving with Tape Tape the inner glove to the lab coat sleeve to create a sealed wrist interface.
2. Body & Respiratory Protection
  • Body: Use a Tyvek® or chemically impervious gown (closed front) rather than a cotton lab coat.[1] Cotton absorbs liquids and holds the toxin against the skin, accelerating absorption.[1]

  • Respiratory:

    • Primary Control: All work must occur inside a certified Chemical Fume Hood.[1][4]

    • Secondary (If outside hood): Full-face respirator with Organic Vapor (OV) + P100 cartridges .[1]

    • Note: N95 masks offer zero protection against vapors from pyridine analogs.[1]

Part 3: Visualization of Safety Logic
Diagram 1: PPE Decision Matrix

A logical flow to determine the necessary protection level based on experimental state.

PPE_Matrix Start Handling 3-Methyl-2-(pyrrolidin-2-yl)pyridine State Determine Physical State & Quantity Start->State Solid_Small Solid / Powder (<100 mg) State->Solid_Small Low Risk Liquid_Soln Liquid / Solution / >100 mg State->Liquid_Soln High Risk Level1 LEVEL 1 PROTECTION - Fume Hood - Double Nitrile Gloves - Lab Coat + Apron Solid_Small->Level1 Level2 LEVEL 2 PROTECTION (CRITICAL) - Fume Hood - Inner: Laminate Glove - Outer: 8mil Nitrile - Tyvek/Impervious Gown Liquid_Soln->Level2 Task Task Type? Level1->Task Level2->Task Weighing Weighing/Transfer Task->Weighing Static Risk Pipetting Dilution/Pipetting Task->Pipetting Splash Risk Use Anti-Static Gun\n(Powder Drift Control) Use Anti-Static Gun (Powder Drift Control) Weighing->Use Anti-Static Gun\n(Powder Drift Control) Change Outer Gloves\nEvery 30 Mins Change Outer Gloves Every 30 Mins Pipetting->Change Outer Gloves\nEvery 30 Mins

Caption: Decision tree for selecting PPE based on physical state and quantity. Liquids pose a significantly higher dermal risk.

Part 4: Operational Workflow (Step-by-Step)
Phase A: Preparation
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Prepare Neutralizer: Keep a beaker of 10% Acetic Acid or dilute HCl nearby.[1] Pyridine analogs are bases; acid converts them to non-volatile salts, making cleanup safer [2].[1]

  • Surface Protection: Line the work area with plastic-backed absorbent pads (absorbent side up).[1]

Phase B: Handling (Weighing & Solubilization)

The highest risk moment is transferring the neat compound.

  • Static Control: If solid, use an anti-static gun on the weighing boat. Electrostatic fly-away of potent powders is a major inhalation risk.[1]

  • The "Dirty Hand / Clean Hand" Rule:

    • Left Hand (Dirty): Only touches the chemical vial and waste container.[1]

    • Right Hand (Clean): Only touches the pipette, balance buttons, and notebook.[1]

  • Solubilization: Dissolve the compound immediately. Solutions are easier to control than powders.[1]

    • Solvent Choice: Avoid DMSO if possible, as it accelerates skin permeation.[1] Use Ethanol or Water/Acid if compatible.[1]

Phase C: Decontamination & Waste
  • Acidify Waste: Before disposal, add stoichiometric excess of acetic acid to the liquid waste to protonate the pyridine nitrogen.[1] This prevents volatilization.[1][5]

  • Wipe Down: Wipe all surfaces with 1% dilute acid, then water, then ethanol.[1]

  • Disposal: Double-bag all solid waste (gloves, tips, pads) in a sealed Ziploc bag before placing in the hazardous waste drum.

Part 5: Critical Doffing Procedure (Removing PPE)

Most exposures occur when taking off contaminated PPE. Follow this strict sequence to avoid touching your skin with the outside of your gloves.[1]

Doffing_Workflow Step1 1. Inspect Outer Gloves Step2 2. Remove Outer Gloves (Beak Method) Step1->Step2 Step3 3. Remove Gown/Coat (Unfasten from back) Step2->Step3 Wearing Inner Gloves Step4 4. Remove Inner Gloves (Do not snap) Step3->Step4 Step5 5. IMMEDIATE WASH Step4->Step5 Wash hands/forearms\nSoap & Water (2 mins) Wash hands/forearms Soap & Water (2 mins) Step5->Wash hands/forearms\nSoap & Water (2 mins)

Caption: The "Beak Method" involves pinching the glove at the wrist and peeling it inside out to trap contaminants.

Part 6: Emergency Response (Self-Validating Protocol)
  • Skin Contact:

    • DO NOT use Ethanol: Alcohol increases blood flow and solubility, driving the toxin faster into the blood.[1]

    • Wash with Soap and Cold Water: Cold water keeps pores closed.[1] Wash for 15 minutes.[1][4][6]

    • Seek Medical Attention: Inform them of "Nicotinic Alkaloid Poisoning."

  • Spill (Inside Hood):

    • Cover with absorbent pads.[1]

    • Soak pads with 10% Acetic Acid (to protonate/neutralize).[1]

    • Collect as hazardous waste.[1]

References
  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves to 1-methyl-2-pyrrolidone and dimethyl sulfoxide.[1] Journal of Occupational and Environmental Hygiene. (Note: Validates permeation risks of pyrrolidone structures).

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Nicotine: Systemic Agent.[1] CDC Emergency Response Database.[1]

  • PubChem. (2024).[1][7] Nicotine (Compound Summary for CID 89594).[1] National Library of Medicine.[1] (Used for structural analog toxicity referencing).

  • Ansell Chemical Resistance Guide. (Permeation data for Organic Bases/Pyridine).

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.